Cas no 152575-66-1 (BMY 45778)

BMY 45778 structure
Nombre del producto:BMY 45778
BMY 45778 Propiedades químicas y físicas
Nombre e identificación
-
- Acetic acid,2-[3-(4,5-diphenyl[2,4'-bioxazol]-5'-yl)phenoxy]-
- 2-[3-[4-(4,5-diphenyl-1,3-oxazol-2-yl)-1,3-oxazol-5-yl]phenoxy]acetic acid
- BMY 45778
- [3-(4,5-Diphenyl[2,4'-bioxazol]-5'-yl)phenoxy]aceticacid
- Tocris-1442
- 2-[3-[4-(4,5-diphenyl-2-oxazolyl)-5-oxazolyl]phenoxy]acetic acid
- BMY-045778
- BMY45778
- [3-(4,5-DIPHENYL[2,4'-BIOXAZOL]-5'-YL)PHENOXY]ACETIC ACID
- AC-36435
- DTXSID10165073
- CS-0029177
- J-008933
- 2-[3-[4-[4,5-di(phenyl)-1,3-oxazol-2-yl]-1,3-oxazol-5-yl]phenoxy]acetic acid
- NCGC00025165-01
- HMS3267L06
- HMS3412B13
- Bmy-45778
- 152575-66-1
- [3-[4-(4,5-diphenyl-2-oxazolyl)-5-oxazolyl]phenoxy]acetic acid
- SR-01000597565-1
- Acetic acid, 2-[3-(4,5-diphenyl[2,4'-bioxazol]-5'-yl)phenoxy]-
- CHEMBL125569
- GTPL1963
- 9KN2XYY2XA
- Q27075405
- (3-(4,5-Diphenyl(2,4'-bioxazol)-5'-yl)phenoxy)acetic acid
- (3-(4-(4,5-Diphenyl-2-oxazolyl)-5-oxazolyl)phenoxy)acetic acid
- SCHEMBL674739
- EX-A7580
- AKOS024456600
- 2-(3-(4,5-diphenyl-[2,4'-bioxazol]-5'-yl)phenoxy)acetic acid
- L000136
- BRD-K84895041-001-01-6
- [3-(4,5-diphenyl-2,4'-bi-1,3-oxazol-5'-yl)phenoxy]acetic acid
- CHEBI:51544
- SR-01000597565
- 2-[3-(4,5-Diphenyl[2,4'-bioxazol]-5'-yl)phenoxy]acetic acid
- HMS3676B13
- Acetic acid, (3-(4,5-diphenyl(2,4'-bioxazol)-5'-yl)phenoxy)-
- HY-108565
- DA-71602
- BRD-K84895041-001-02-4
- GLXC-04711
- 2-(3-(4-(4,5-di(phenyl)-1,3-oxazol-2-yl)-1,3-oxazol-5-yl)phenoxy)acetic acid
- DTXCID1087564
- (3-(4,5-diphenyl-2,4'-bi-1,3-oxazol-5'-yl)phenoxy)acetic acid
- BMY 45778?
- G78345
-
- Renchi: InChI=1S/C26H18N2O5/c29-21(30)15-31-20-13-7-12-19(14-20)24-23(27-16-32-24)26-28-22(17-8-3-1-4-9-17)25(33-26)18-10-5-2-6-11-18/h1-14,16H,15H2,(H,29,30)
- Clave inchi: DSRSEEYZGWTODH-UHFFFAOYSA-N
- Sonrisas: C1(C2=C(C3C=CC=CC=3)OC(C3=C(C4=CC=CC(OCC(O)=O)=C4)OC=N3)=N2)C=CC=CC=1
Atributos calculados
- Calidad precisa: 438.12200
- Masa isotópica única: 438.122
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 7
- Recuento de átomos pesados: 33
- Cuenta de enlace giratorio: 7
- Complejidad: 636
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 5
- Superficie del Polo topológico: 98.6Ų
Propiedades experimentales
- Denso: 1.298
- Punto de ebullición: 659.9°C at 760 mmHg
- Punto de inflamación: 352.9°C
- índice de refracción: 1.617
- PSA: 98.59000
- Logp: 5.79400
BMY 45778 Información de Seguridad
- Número de transporte de mercancías peligrosas:NONH for all modes of transport
- Condiciones de almacenamiento:room temp
BMY 45778 PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci7882-10mg |
BMY 45778 |
152575-66-1 | 98% | 10mg |
¥3096.00 | 2023-09-09 | |
TRC | B596418-10mg |
BMY 45778 |
152575-66-1 | 10mg |
$ 844.00 | 2023-04-18 | ||
TRC | B596418-2.5mg |
BMY 45778 |
152575-66-1 | 2.5mg |
$ 224.00 | 2023-04-18 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-361127A-50 mg |
BMY 45778, |
152575-66-1 | 50mg |
¥5,558.00 | 2023-07-10 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-361127A-50mg |
BMY 45778, |
152575-66-1 | 50mg |
¥5558.00 | 2023-09-05 | ||
A2B Chem LLC | AD51529-25mg |
BMY 45778 |
152575-66-1 | ≥99%(HPLC) | 25mg |
$388.00 | 2024-04-20 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci7882-50mg |
BMY 45778 |
152575-66-1 | 98% | 50mg |
¥12525.00 | 2023-09-09 | |
A2B Chem LLC | AD51529-5mg |
BMY 45778 |
152575-66-1 | ≥99%(HPLC) | 5mg |
$138.00 | 2024-04-20 | |
A2B Chem LLC | AD51529-50mg |
BMY 45778 |
152575-66-1 | ≥99%(HPLC) | 50mg |
$692.00 | 2024-04-20 | |
TRC | B596418-25mg |
BMY 45778 |
152575-66-1 | 25mg |
$ 1745.00 | 2023-04-18 |
BMY 45778 Literatura relevante
-
E. Wandersman,N. Quennouz,M. Fermigier,A. Lindner,O. du Roure Soft Matter, 2010,6, 5715-5719
-
Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
-
Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
-
Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930
152575-66-1 (BMY 45778) Productos relacionados
- 2137443-74-2(2-[4-bromo-2-(methylsulfanyl)phenyl]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid)
- 1396793-82-0(N-2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl-2-(4-fluorophenyl)acetamide)
- 313660-70-7(4-{3-(ethoxycarbonyl)-4,5-dimethylthiophen-2-ylcarbamoyl}butanoic acid)
- 1805414-76-9(Methyl 4-(aminomethyl)-2-chloro-3-(difluoromethyl)pyridine-6-acetate)
- 1154259-94-5(1-(4-aminopiperidin-1-yl)prop-2-en-1-one)
- 2228602-87-5(2-1-(3,5-difluoro-2-methoxyphenyl)cyclopropylpropan-2-amine)
- 62135-86-8(3-oxo-4-p-tolyl-butyric acid ethyl ester)
- 6942-43-4(Benzenamine, 3-fluoro-4-methyl-5-nitro-)
- 2869872-22-8(Not Yet Assigned)
- 1492157-56-8(3-(aminomethyl)-3-3-(trifluoromethyl)phenylcyclobutan-1-ol)
Proveedores recomendados
atkchemica
(CAS:152575-66-1)BMY 45778

Pureza:95%+
Cantidad:1g/5g/10g/100g
Precio ($):Informe